molecular formula C11H13BrOZn B14895975 4-(3-Buten-1-oxy)-2-methylphenylZinc bromide

4-(3-Buten-1-oxy)-2-methylphenylZinc bromide

Cat. No.: B14895975
M. Wt: 306.5 g/mol
InChI Key: ZODQTJJGRURHFX-UHFFFAOYSA-M
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Description

4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions and research applications. This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the butenyl group and the phenylzinc bromide moiety makes it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE involves the reaction of 4-(3-buten-1-oxy)-2-methylphenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(3-buten-1-oxy)-2-methylphenyl bromide+Zn4-(3-buten-1-oxy)-2-methylphenylzinc bromide\text{4-(3-buten-1-oxy)-2-methylphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-(3-buten-1-oxy)-2-methylphenyl bromide+Zn→4-(3-buten-1-oxy)-2-methylphenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The compound can add to electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds.

    Transmetalation: It can participate in transmetalation reactions with other metal halides, leading to the formation of new organometallic compounds.

    Coupling Reactions: It is commonly used in coupling reactions, such as Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Electrophiles: Such as aldehydes, ketones, and halides, which react with the organozinc compound to form new products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a coupling reaction with an aryl halide, the major product would be a biaryl compound.

Scientific Research Applications

4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds and intermediates.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE involves its ability to act as a nucleophile, donating electrons to electrophilic centers in other molecules. The zinc atom in the compound plays a crucial role in stabilizing the negative charge during the reaction, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-BUTEN-1-OXY)-3,5-DIMETHYLPHENYLZINC BROMIDE
  • 4-(3-BUTEN-1-OXY)-3-FLUOROPHENYLZINC BROMIDE
  • 4-(3-BUTEN-1-OXY)PHENYLMAGNESIUM BROMIDE

Uniqueness

4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE is unique due to the presence of the butenyl group and the specific positioning of the methyl group on the phenyl ring. This structural arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C11H13BrOZn

Molecular Weight

306.5 g/mol

IUPAC Name

bromozinc(1+);1-but-3-enoxy-3-methylbenzene-4-ide

InChI

InChI=1S/C11H13O.BrH.Zn/c1-3-4-8-12-11-7-5-6-10(2)9-11;;/h3,5,7,9H,1,4,8H2,2H3;1H;/q-1;;+2/p-1

InChI Key

ZODQTJJGRURHFX-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC(=C1)OCCC=C.[Zn+]Br

Origin of Product

United States

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